![molecular formula C27H35N5O B4140969 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide](/img/structure/B4140969.png)
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide
Overview
Description
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide is a complex organic compound that features a benzimidazole ring fused to a piperidine and pyrrolidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine and pyrrolidine moieties are then introduced through nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets within the body. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may also influence signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.
Pyrrolidine derivatives: Molecules with the pyrrolidine ring, known for their pharmacological properties.
Uniqueness
What sets 3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide apart is its unique combination of these three moieties, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-N-(1-benzylpyrrolidin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O/c33-27(28-23-14-17-32(19-23)18-22-6-2-1-3-7-22)11-10-21-12-15-31(16-13-21)20-26-29-24-8-4-5-9-25(24)30-26/h1-9,21,23H,10-20H2,(H,28,33)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZFVOXONVQOIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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